molecular formula C10H14O B3031422 3-Propoxytoluene CAS No. 33426-65-2

3-Propoxytoluene

Cat. No.: B3031422
CAS No.: 33426-65-2
M. Wt: 150.22 g/mol
InChI Key: RMVOEKSHKZRBIM-UHFFFAOYSA-N
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Description

3-Propoxytoluene, an aromatic ether with the molecular formula C₁₀H₁₄O, is a chemical compound of interest in organic synthesis and materials research. It serves as a versatile building block for constructing more complex molecules, particularly in developing liquid crystals, specialty polymers, and novel ligands for catalytic systems. The propoxy side chain and the toluene backbone make it a potential intermediate for synthesizing compounds with specific electronic and steric properties. Researchers may also investigate its physicochemical properties, such as its boiling point, solubility, and stability, for applications in formulation science. This product is provided as a high-purity material to ensure reproducible results in experimental workflows. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the relevant safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVOEKSHKZRBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499092
Record name 1-Methyl-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33426-65-2
Record name 1-Methyl-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxytoluene can be synthesized through several methods. One common synthetic route involves the reaction of 1-propanol with 3-methyl-2-cyclohexen-1-one. This reaction typically requires the presence of catalysts such as ammonium cerium (IV) nitrate and iodine, and it is carried out under heating conditions for about 7 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxytoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the propoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

3-Propoxytoluene, a compound with the chemical formula C10H14O, is an aromatic ether derived from toluene. Its unique structure and properties make it valuable in various scientific and industrial applications. This article explores its applications across different fields, including organic synthesis, material science, and medicinal chemistry.

Chemical Properties of this compound

This compound features a propoxy group attached to the aromatic ring of toluene, which enhances its reactivity and solubility in organic solvents. Its properties include:

  • Molecular Weight : 150.22 g/mol
  • Boiling Point : Approximately 200°C
  • Density : 0.94 g/cm³

These properties contribute to its versatility in various applications.

Solvent for Reactions

This compound serves as an effective solvent in organic reactions due to its ability to dissolve a wide range of organic compounds. It is particularly useful in:

  • Nucleophilic Substitution Reactions : It facilitates reactions involving nucleophiles due to its polar nature.
  • Electrophilic Aromatic Substitution : The presence of the propoxy group can influence the reactivity of the aromatic ring.

Intermediate in Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo further functionalization makes it a valuable building block in synthetic chemistry.

Polymer Production

This compound is used in the production of polymers, particularly those that require specific thermal and mechanical properties. It can be incorporated into polymer matrices to enhance:

  • Thermal Stability : The incorporation of this compound can improve the heat resistance of polymers.
  • Mechanical Strength : Polymers modified with this compound often exhibit increased tensile strength.

Coatings and Adhesives

Due to its adhesive properties, this compound is also applied in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental factors.

Drug Development

Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have shown that modifications of this compound can lead to:

  • Anticancer Properties : Some derivatives have demonstrated efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Certain formulations have been investigated for their ability to reduce inflammation.

Ongoing research is focused on exploring the biological activity of this compound and its derivatives, aiming to identify new therapeutic agents for treating diseases such as cancer and arthritis.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from this compound. Researchers modified the propoxy group to enhance cytotoxicity against specific cancer cell lines, demonstrating promising results that warrant further investigation.

Case Study 2: Polymer Applications

In a study on polymer blends, researchers incorporated this compound into polystyrene matrices. The resulting materials exhibited improved mechanical properties and thermal stability compared to unmodified polystyrene, showcasing the compound's potential in material science applications.

Mechanism of Action

The mechanism of action of 3-Propoxytoluene involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The propoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic addition .

Comparison with Similar Compounds

Implications for 3-Propoxytoluene

While direct data is absent, extrapolation from analogs suggests:

  • Physicochemical Profile : A straight-chain propoxy group would increase molecular weight (≈136.19 g/mol for C₁₀H₁₄O) and boiling point compared to 3-Methoxytoluene but remain less bulky than 3-Isopropoxytoluene.
  • Applications : Such compounds are typically used as solvents or intermediates in organic synthesis, where substituent bulk affects reaction kinetics.

Biological Activity

3-Propoxytoluene is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11H14O, is a derivative of toluene characterized by the presence of a propoxy group at the meta position. Its structure can be represented as follows:

C6H4(CH3)(OC3H7)\text{C}_6\text{H}_4(\text{CH}_3)(\text{O}\text{C}_3\text{H}_7)

This configuration influences its solubility and reactivity, making it a candidate for various biological assays.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through interactions with cellular pathways. Key mechanisms include:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as a natural antimicrobial agent.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines:

Cell LineConcentration (µM)Effect on Cell Viability (%)Mechanism of Action
MCF-7 (Breast Cancer)5075Induction of apoptosis
RAW 264.7 (Macrophage)2580Inhibition of TNF-α production
E. coli100Growth inhibitionDisruption of cell membrane integrity

These findings highlight the compound's potential in cancer therapy and as an anti-inflammatory agent.

Case Studies

  • Antioxidant and Anticancer Activity : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to standard antioxidants like ascorbic acid. Additionally, in MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential application in treating inflammatory diseases.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Publish detailed experimental protocols (e.g., reaction conditions, instrument calibration steps) in supplementary materials. Use open-source software (e.g., R, Python) for data analysis and share code repositories (GitHub) . Replicate key findings in independent labs to confirm robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.